molecular formula C14H8Cl2N2O3 B5167728 (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione

(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione

Cat. No.: B5167728
M. Wt: 323.1 g/mol
InChI Key: OFCHTKMBJKWELF-WDZFZDKYSA-N
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Description

(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is a chemical compound characterized by its unique structure, which includes a furan ring substituted with a 2,5-dichlorophenyl group and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione typically involves the reaction of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde under specific conditions to form the intermediate compound. This intermediate is then reacted with imidazolidine-2,4-dione in the presence of a suitable catalyst to yield the final product. The reaction conditions often include controlled temperature and pH levels to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and efficiency. The use of packed-bed reactors and optimization of reaction parameters, such as catalyst type, solvent, temperature, and flow rate, can enhance the yield and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, with reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reaction conditions vary depending on the desired product but generally involve controlled temperature, solvent choice, and reaction time .

Major Products

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of imidazolidine-2,4-dione and furan rings, such as:

  • 2,5-Dichlorophenyl imidazolidine-2,4-dione
  • 5-(2,5-Dichlorophenyl)furan-2-carbaldehyde
  • 2,5-Dichlorophenyl furan-2-yl derivatives

Uniqueness

What sets (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O3/c15-7-1-3-10(16)9(5-7)12-4-2-8(21-12)6-11-13(19)18-14(20)17-11/h1-6H,(H2,17,18,19,20)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCHTKMBJKWELF-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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